molecular formula C6H4ClN3O2S B1469697 Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1642583-15-0

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Cat. No.: B1469697
CAS No.: 1642583-15-0
M. Wt: 217.63 g/mol
InChI Key: VXCMOFRNEHXSSS-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a high-value chemical reagent designed for research and development in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine (PP) core is a fused, rigid, and planar N-heterocyclic system recognized as a privileged scaffold in drug discovery due to its significant synthetic versatility and biocompatibility . This scaffold is a key structural component in several commercial bioactive molecules, including the insomnia treatment Zaleplon, the antidiabetic drug Anagliptin, and Dorsomorphin, a potent AMPK inhibitor . Our product is functionally engineered at the 3-position with a sulfonyl chloride group, providing a highly reactive handle for facile structural diversification. This allows researchers to efficiently synthesize libraries of derivatives via nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR). Pyrazolo[1,5-a]pyrimidine derivatives demonstrate a wide spectrum of biological activities, making this reagent particularly valuable for developing novel therapeutic agents. Research highlights include potent and selective inhibition of kinases such as Phosphoinositide 3-kinase δ (PI3Kδ), a key target in inflammatory and autoimmune diseases like asthma and COPD . Other derivatives exhibit promising anticancer potential through various mechanisms, including selective protein inhibition, as well as activity as allosteric enhancers of metabotropic glutamate receptors (mGluRs) for treating neurological dysfunctions . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this moisture-sensitive compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCMOFRNEHXSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride generally proceeds via:

  • Cyclocondensation of 5-aminopyrazoles with electrophilic reagents such as β-dicarbonyl compounds, β-enaminones, β-ketonitriles, or unsaturated ketones/nitriles to form the pyrazolo[1,5-a]pyrimidine core.
  • Subsequent functionalization to introduce the sulfonyl chloride group at the 3-position, often involving chlorosulfonation or related sulfonylation reactions.

This approach leverages the nucleophilic nature of the amino group on the pyrazole and electrophilicity of the carbonyl or related groups to form the fused heterocycle efficiently.

Detailed Synthetic Routes and Reaction Conditions

Cyclocondensation Using 1,3-Biselectrophilic Systems

  • The most common and industrially scalable method involves the reaction of 5-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls or β-enaminones.
  • Typical solvents include ethanol or acetic acid, with bases like sodium ethoxide or amine catalysts facilitating the reaction.
  • Heating under reflux or microwave irradiation accelerates the cyclization and improves yields.

Example Reaction:

Reagents Conditions Outcome
5-Aminopyrazole + β-diketone Ethanol, NaOEt, reflux Pyrazolo[1,5-a]pyrimidine core
5-Aminopyrazole + Malonic acid + POCl3 + Pyridine Heating, POCl3 activation 5,7-Dichloro substituted product with high yield

This method affords high functional group tolerance and can be scaled from milligram to kilogram quantities.

Introduction of Sulfonyl Chloride Group

  • The sulfonyl chloride moiety is introduced by chlorosulfonation of the pyrazolo[1,5-a]pyrimidine intermediate.
  • Typical reagents include chlorosulfonic acid or sulfuryl chloride under controlled temperature to avoid overreaction.
  • Alternative methods involve trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine to activate hydroxyl or amino groups, enabling sulfonylation at the desired position.

Representative Preparation Procedure

A specific example from literature illustrates the preparation of a related pyrazolo[1,5-a]pyrimidine sulfonyl derivative:

  • A solution of the pyrazolo[1,5-a]pyrimidine derivative and pyridine in chloroform is cooled to 0°C.
  • Trifluoromethanesulfonic anhydride is added dropwise.
  • The mixture is stirred at room temperature for several hours.
  • The reaction is quenched with saturated ammonium chloride solution, extracted with chloroform, and purified by silica gel chromatography.
  • The product is obtained as a colorless powder with yields around 80-85%.

Reaction Optimization and Regioselectivity

  • Regioselectivity during cyclization is controlled by the choice of electrophilic partners and reaction conditions.
  • Electron-withdrawing substituents on the electrophiles can direct the formation of the fused ring system.
  • Spectroscopic techniques such as 15N HMBC and NOE difference experiments are employed to confirm regiochemistry.
  • Microwave irradiation has been shown to reduce reaction times significantly without compromising yield or selectivity.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes Yield Range
Cyclocondensation 5-Aminopyrazole + β-dicarbonyl compound (e.g., malonic acid, β-diketones) Acidic or basic media, heating or microwave irradiation 70-90%
Activation for sulfonylation POCl3 + pyridine (for chlorination step) Activates carboxylic acid derivatives for cyclization Improved yield vs. basic media
Sulfonyl chloride introduction Chlorosulfonic acid or Tf2O + pyridine Controlled temperature to avoid overreaction 80-85%
Purification Silica gel chromatography Ethyl acetate/hexane gradient Pure colorless powder

Scientific Research Applications

Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has shown significant potential in drug discovery and development due to its biological activities:

  • Antitumor Activity : Research indicates that derivatives of this compound can inhibit specific cancer cell lines by targeting key enzymes involved in cellular proliferation . For instance, compounds derived from pyrazolo[1,5-a]pyrimidine scaffolds have been identified as selective protein inhibitors with anticancer properties.
  • Enzymatic Inhibition : The compound acts as an inhibitor of various kinases and phosphatases, which are critical for cellular signaling pathways. Its ability to form covalent bonds with enzyme active sites enhances its efficacy as a biochemical tool .

Biochemical Research

In biochemical applications, this compound is utilized for:

  • Protein Interaction Studies : The compound's reactivity allows it to be used in studies aimed at understanding protein-ligand interactions, which are fundamental in drug design.
  • Biomolecular Probes : Its photophysical properties enable its use as a fluorescent probe in bioimaging applications. This versatility allows researchers to track cellular processes in real-time .

Industrial Applications

The industrial sector also benefits from the applications of this compound:

  • Dyes and Pigments : Due to its unique chemical properties, it serves as an intermediate in the synthesis of various dyes and pigments that are used in textiles and coatings.
  • Material Science : The compound's exceptional photophysical characteristics make it a candidate for developing new materials, including organic light-emitting devices (OLEDs) and sensors .

Anticancer Drug Development

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study published in Molecules highlighted the synthesis of novel derivatives that exhibited significant cytotoxicity against various cancer cell lines. These compounds were shown to inhibit tumor growth through targeted enzyme inhibition .

Fluorescent Probes

Research demonstrated the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes for live-cell imaging:

  • In one study, these compounds were utilized to visualize lipid droplets in HeLa cells, showcasing their dual role as both chemical probes and potential therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features/Applications References
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride C₆H₄ClN₃O₂S 217.63 -SO₂Cl at position 3 Precursor for kinase inhibitors, radiopharmaceuticals
5,7-Dimethylthis compound C₈H₈ClN₃O₂S 245.69 -SO₂Cl at position 3; -CH₃ at 5,7 Enhanced lipophilicity; potential agrochemical agent
6-Bromo-2-methylthis compound C₇H₅BrClN₃O₂S 283.55 -SO₂Cl at position 3; -Br at 6; -CH₃ at 2 Improved electrophilicity; used in nucleophilic substitutions
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride C₇H₅BrClN₃O₂S 283.55 -SO₂Cl at position 6; -Br at 3; -CH₃ at 2 Distinct regiochemistry; explored in kinase inhibitor synthesis
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide C₆H₅ClN₄O₂S 232.65 -SO₂NH₂ at position 3; -Cl at 5 Reduced reactivity; antimicrobial applications

Key Observations :

  • Substituent Position : The position of the sulfonyl chloride group (3 vs. 6) significantly impacts reactivity. For instance, 3-sulfonyl chlorides are more commonly used in amide couplings .
  • Halogen Effects : Bromine substituents (e.g., at position 6 in ) enhance molecular weight and electrophilicity, facilitating nucleophilic substitutions.
  • Functional Group Variation : Sulfonamide derivatives (e.g., ) exhibit lower reactivity than sulfonyl chlorides but offer improved stability for in vivo applications.

Core Heterocycle Variations

Table 2: Comparison with Pyridine and Triazine Analogues

Compound Name Core Structure Key Differences Biological Activity/Applications References
This compound Pyrimidine (two N atoms) Higher polarity; dual hydrogen-bonding sites TTK kinase inhibition (IC₅₀: 10–50 nM)
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride Pyridine (one N atom) Reduced hydrogen-bonding capacity Less potent in kinase assays
Pyrazolotriazine derivatives Triazine (three N atoms) Higher electron deficiency Comparable potency but lower oral bioavailability vs. pyrazolopyrimidines

Key Observations :

  • Pyrimidine vs. Pyridine : The pyrimidine core’s dual nitrogen atoms enhance binding affinity in kinase active sites compared to pyridine analogues .
  • Triazine vs. Pyrimidine : Pyrazolotriazines exhibit similar inhibitory potency but inferior pharmacokinetics, highlighting the pyrimidine scaffold’s advantage in drug design .

Biological Activity

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a compound within the broader family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential as an anticancer agent and its role as an enzyme inhibitor.

1. Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are recognized for their ability to interact with various biological targets, including kinases and other enzymes. These compounds have been extensively studied due to their promising therapeutic applications, particularly in cancer treatment and as selective enzyme inhibitors.

Table 1: Key Properties of this compound

PropertyDescription
Molecular FormulaC₇H₅ClN₄O₂S
Molecular Weight232.66 g/mol
SolubilitySoluble in organic solvents; limited in water
Biological ActivityAnticancer, enzyme inhibition

2.1 Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

  • Case Study : A study by Gavrin et al. demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine structure could yield potent inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer progression. The optimized compounds exhibited IC50 values in the low nanomolar range against CK2α and CK2α’ .

2.2 Enzyme Inhibition

The ability of pyrazolo[1,5-a]pyrimidines to inhibit specific enzymes has been a focal point in drug development. The sulfonyl chloride derivative has been particularly noted for its role as a hinge-binding moiety in the design of selective CK2 inhibitors.

  • Mechanism : The binding mode involves interaction with the ATP-binding site of CK2, which is crucial for its enzymatic activity. This interaction is facilitated by structural modifications at the 3 and 5 positions of the pyrazolo[1,5-a]pyrimidine core .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is essential for optimizing their biological activity. Variations in substituents at specific positions can significantly influence their potency and selectivity.

Table 2: Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines

PositionSubstituent TypeEffect on Activity
3Aromatic groupsEnhances binding affinity to CK2
5Aliphatic linkersImproves selectivity
7Electron-withdrawing groupsIncreases potency against cancer cells

4. Recent Advances and Applications

Recent research has focused on expanding the applications of pyrazolo[1,5-a]pyrimidine derivatives beyond traditional uses. For example:

  • Photophysical Properties : Some derivatives exhibit unique photophysical properties that make them suitable as fluorescent markers in biological imaging .
  • Material Science : The structural versatility of these compounds has led to their exploration in material science applications due to their ability to form stable crystalline structures .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride, and how is regioselectivity controlled during cyclization?

  • Methodological Answer : A key approach involves cyclization of 5-aminopyrazoles with enaminonitriles or enaminones. For example, condensation of 4-phenyldiazenyl-1H-pyrazole-3,5-diamine with enaminonitriles under basic conditions (e.g., KOH in ethanol) yields pyrazolo[1,5-a]pyrimidines. Regioselectivity is determined using 15N HMBC and NOE difference experiments to confirm the orientation of substituents . Cascade cyclization of aryl-substituted acetonitriles with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is another route, enabling halogen leaving groups at the 5-position for further functionalization .

Q. What spectroscopic and crystallographic techniques are used to characterize pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :

  • NMR : 1H/13C NMR and 15N HMBC confirm regiochemistry and hydrogen bonding patterns. NOE experiments resolve spatial arrangements of substituents .
  • X-ray Crystallography : Used to determine bond lengths and angles, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic system, space group P21/c) .
  • UV-Vis/Fluorescence : Absorption coefficients (e.g., ε = 440 nm in THF) and emission spectra assess intramolecular charge transfer (ICT) properties for fluorophore applications .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact (Skin Corr. 1B hazard) .
  • Ventilation : Use fume hoods due to reactive sulfonyl chloride groups, which release HCl upon hydrolysis.
  • Waste Disposal : Segregate halogenated waste (WGK 3 classification) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do substituent modifications at the 3-sulfonyl position influence biological activity?

  • Methodological Answer : The sulfonyl chloride group serves as a reactive handle for introducing pharmacophores. For example:

  • Antimicrobial Activity : Coupling with thiazol-2-yldiazenyl moieties enhances activity against Gram-positive bacteria (MIC ≤ 8 µg/mL). Structure-activity relationship (SAR) studies reveal electron-withdrawing groups (e.g., -CF3) improve membrane penetration .
  • Kinase Inhibition : 3-Sulfonamide derivatives exhibit selective inhibition of Pim-1 kinase (IC50 < 50 nM) via hydrogen bonding with hinge-region residues .

Q. What strategies optimize the electronic properties of pyrazolo[1,5-a]pyrimidine derivatives for materials science applications?

  • Methodological Answer :

  • Post-Functionalization : Nitration or halogenation at positions 5–7 modulates π-conjugation. For example, 7-aryl-substituted derivatives show red-shifted emission (λem = 520–550 nm) due to extended ICT .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charge-separated states, enhancing fluorescence quantum yields (ΦF up to 0.45 in THF) .

Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HCT-116 for antitumor studies) and control compounds (e.g., doxorubicin) to minimize variability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies. For instance, 3-sulfonyl derivatives may adopt alternate conformations in CHK1 vs. Pim-1 kinases due to steric clashes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.